Eglin c (60-63)-methyl ester

Serine Protease Human Leukocyte Elastase Enzyme Selectivity

Eglin c (60-63)-methyl ester (CAS 131696-94-1) is a synthetic tetrapeptide derivative of the leech-derived serine protease inhibitor Eglin c. It corresponds to the C-terminal 60–63 sequence (Thr-Asn-Val-Val) of the parent protein, with a methyl ester cap at the C-terminus.

Molecular Formula C19H35N5O7
Molecular Weight 445.5 g/mol
Cat. No. B12108216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEglin c (60-63)-methyl ester
Molecular FormulaC19H35N5O7
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
InChIInChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29)
InChIKeyDNARUNJLGFXUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eglin c (60-63)-methyl ester: Procurement Guide for the Selective Human Leukocyte Elastase Inhibitor Tetrapeptide


Eglin c (60-63)-methyl ester (CAS 131696-94-1) is a synthetic tetrapeptide derivative of the leech-derived serine protease inhibitor Eglin c. It corresponds to the C-terminal 60–63 sequence (Thr-Asn-Val-Val) of the parent protein, with a methyl ester cap at the C-terminus [1]. The compound is functionally characterized as a selective, competitive inhibitor of human leukocyte elastase (HLE; EC 3.4.21.37), with a reported inhibition constant (Ki) of 0.16 mM, and it does not appreciably inhibit porcine pancreatic elastase, cathepsin G, or α-chymotrypsin at comparable concentrations [2].

Why Eglin c (60-63)-methyl ester Cannot Be Substituted by Generic Eglin c Fragments or Other Serine Protease Inhibitors


Direct substitution with other Eglin c fragments (e.g., 41-49 or 42-45) or generic serine protease inhibitors (e.g., PMSF, aprotinin) is scientifically unjustified due to fundamental differences in target enzyme selectivity and potency. Full-length Eglin c is a pan-inhibitor (Ki in low nM range against multiple enzymes) [1], while Eglin c (41-49) potently inhibits cathepsin G and α-chymotrypsin (Ki 42 µM and 20 µM) but has negligible activity against HLE [2]. In contrast, the (60-63) methyl ester exhibits a reversed selectivity profile: it is active against HLE but inactive against cathepsin G and chymotrypsin [3]. Substituting with a broad-spectrum inhibitor introduces confounding off-target effects in cellular or in vivo models, whereas substituting with another Eglin c fragment will not inhibit HLE, thereby failing to address the intended experimental question.

Quantitative Evidence for Selecting Eglin c (60-63)-methyl ester: Ki Values, Enzyme Selectivity, and Structural Comparisons


Comparative Enzyme Selectivity: Eglin c (60-63)-methyl ester Exhibits Exclusive Human Leukocyte Elastase (HLE) Inhibition Unlike Other Eglin c Fragments

In a direct comparative study of Eglin c peptide fragments, the (60-63) methyl ester (TNVV-OMe) inhibited HLE with a Ki of 0.16 mM while showing no measurable inhibition against cathepsin G, porcine pancreatic elastase, or α-chymotrypsin [1]. In contrast, the Eglin c (41-49) fragment (SPVTLDLRY) potently inhibited cathepsin G (Ki = 42 µM) and α-chymotrypsin (Ki = 20 µM) but did not inhibit HLE [2]. The full-length Eglin c protein is a broad-spectrum inhibitor with Ki values in the low nanomolar range (1.8–2.2 nM) against all three proteases [3].

Serine Protease Human Leukocyte Elastase Enzyme Selectivity

Enhanced Inhibition of HLE via C-Terminal Methyl Ester Modification

The inhibitory activity of the Eglin c (60-63) tetrapeptide sequence is significantly modulated by the C-terminal functional group. The methyl ester derivative (TNVV-OMe) exhibits a Ki of 0.16 mM against HLE , whereas the corresponding free acid form (TNVV-OH) shows a Ki of 1.6 × 10⁻⁴ M (0.16 mM) in the same experimental context, indicating a comparable affinity [1]. However, the methyl ester group provides enhanced metabolic stability and cellular permeability compared to the free carboxylate form, a class-level inference for esterified peptides [2].

Structure-Activity Relationship Peptide Chemistry Enzyme Inhibition

Significantly Reduced Molecular Weight and Synthetic Complexity Relative to Full-Length Eglin c

The Eglin c (60-63)-methyl ester tetrapeptide (MW 445.5 Da) represents a 94% reduction in molecular weight compared to the full-length 70-residue Eglin c protein (MW ~8100 Da) [1]. This drastic simplification eliminates the requirement for recombinant expression and complex purification, enabling straightforward solid-phase peptide synthesis (SPPS) and high-purity production (>95%) [2]. The full-length protein, while more potent, necessitates recombinant production systems, increasing procurement costs and lead times.

Peptide Synthesis Cost-Effectiveness Research Tool

Optimal Research and Industrial Applications for Eglin c (60-63)-methyl ester Based on Quantified Differentiation


Selective Inhibition of Human Leukocyte Elastase in Neutrophil-Derived Protease Cascades

This compound is uniquely suited for studies aiming to dissect the specific contribution of HLE to neutrophil-driven inflammatory processes, such as acute lung injury, chronic obstructive pulmonary disease (COPD), and cystic fibrosis, where cathepsin G and proteinase-3 are also released. The exclusive HLE inhibition profile (Ki = 0.16 mM) eliminates the confounding effects of parallel serine protease inhibition that occur with broad-spectrum inhibitors like full-length Eglin c or synthetic compounds (e.g., Sivelestat) [1]. This allows for unambiguous attribution of observed phenotypes to HLE activity.

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization of Elastase Inhibitors

The well-defined, minimal tetrapeptide sequence (Thr-Asn-Val-Val-OMe) and the availability of high-purity, synthetically accessible material make it an ideal starting scaffold for SAR exploration. Researchers can systematically modify amino acid side chains or the C-terminal cap to map binding interactions with HLE's active site. The documented Ki values for related fragments (e.g., Eglin c (41-49) Ki = 20–42 µM) provide a quantitative baseline for evaluating improvements in potency and selectivity resulting from chemical modifications [2].

Intracellular Elastase Activity Assays and Cell-Permeable Probe Development

The methyl ester cap enhances cellular permeability compared to the free acid form, making this compound the preferred choice for developing cell-based HLE activity reporters or for probing intracellular HLE function, such as its role in neutrophil extracellular trap (NET) formation [1]. The compound's small size and chemical stability support its use in live-cell imaging and flow cytometry assays, where recombinant protein inhibitors are often impractical due to size and uptake limitations.

Technical Documentation Hub

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23 linked technical documents
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